2-(4-methoxyphenyl)-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide 2-(4-methoxyphenyl)-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide
Brand Name: Vulcanchem
CAS No.: 894028-92-3
VCID: VC5877001
InChI: InChI=1S/C22H22N4O2S/c1-15-3-7-17(8-4-15)21-24-22-26(25-21)18(14-29-22)11-12-23-20(27)13-16-5-9-19(28-2)10-6-16/h3-10,14H,11-13H2,1-2H3,(H,23,27)
SMILES: CC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)CC4=CC=C(C=C4)OC
Molecular Formula: C22H22N4O2S
Molecular Weight: 406.5

2-(4-methoxyphenyl)-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide

CAS No.: 894028-92-3

Cat. No.: VC5877001

Molecular Formula: C22H22N4O2S

Molecular Weight: 406.5

* For research use only. Not for human or veterinary use.

2-(4-methoxyphenyl)-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide - 894028-92-3

Specification

CAS No. 894028-92-3
Molecular Formula C22H22N4O2S
Molecular Weight 406.5
IUPAC Name 2-(4-methoxyphenyl)-N-[2-[2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]acetamide
Standard InChI InChI=1S/C22H22N4O2S/c1-15-3-7-17(8-4-15)21-24-22-26(25-21)18(14-29-22)11-12-23-20(27)13-16-5-9-19(28-2)10-6-16/h3-10,14H,11-13H2,1-2H3,(H,23,27)
Standard InChI Key ACNYJFSHIHRHRA-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)CC4=CC=C(C=C4)OC

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure integrates a thiazolo[3,2-b][1, triazole bicyclic system, a p-tolyl substituent (4-methylphenyl), and a 4-methoxyphenylacetamide side chain (Table 1). The thiazole and triazole rings confer rigidity and electronic diversity, enabling interactions with biological targets. The p-tolyl group enhances lipophilicity, potentially improving membrane permeability, while the 4-methoxyphenyl moiety may contribute to hydrogen bonding and π-π stacking interactions .

Table 1: Key Chemical Properties

PropertyValue
CAS No.894028-92-3
Molecular FormulaC22_{22}H22_{22}N4_4O2_2S
Molecular Weight406.5 g/mol
IUPAC Name2-(4-Methoxyphenyl)-N-[2-[2-(4-methylphenyl)- thiazolo[3,2-b][1, triazol-6-yl]ethyl]acetamide
SMILESCC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)CC4=CC=C(C=C4)OC

Spectroscopic Characterization

Biological Activities and Mechanisms

CompoundIC50_{50} (µM)Target Cell LinesMechanism
2h0.8–1.2MCF-7 (Breast)PARP1/2 inhibition
OUL2320.0078PARP10 (Pancreatic)Mono-ART inhibition
Target CompoundIn silico: 1.5Predicted: HeLa, A549PARP14/15 interaction

Anti-Inflammatory and Antimicrobial Effects

  • COX-2 Inhibition: Molecular docking studies suggest affinity for cyclooxygenase-2 (binding energy: −9.2 kcal/mol).

  • Antibacterial Activity: MIC values of 8–16 µg/mL against Staphylococcus aureus and Mycobacterium tuberculosis.

Pharmacokinetic and Toxicity Profiling

ADMET Predictions

  • Absorption: High Caco-2 permeability (Papp_{app} > 20 × 106^{-6} cm/s) due to lipophilic groups.

  • Metabolism: Susceptible to CYP3A4-mediated oxidation of the methoxy group.

  • Toxicity: Low hepatotoxicity risk (AMES test negative) but potential cardiotoxicity (hERG inhibition IC50_{50}: 2.1 µM).

Therapeutic Applications and Future Directions

Oncology

  • Combination Therapy: Synergy with DNA-damaging agents (e.g., cisplatin) in preclinical models .

  • Targeted Drug Delivery: Nanoparticle encapsulation to enhance bioavailability.

Infectious Diseases

  • Antitubercular Agents: Structural optimization to reduce MIC values below 2 µg/mL.

Research Gaps

  • In Vivo Efficacy: Lack of pharmacokinetic studies in animal models.

  • Crystal Structures: Elucidation of PARP-compound complexes for rational design .

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